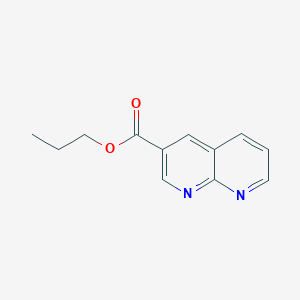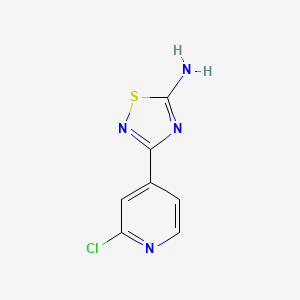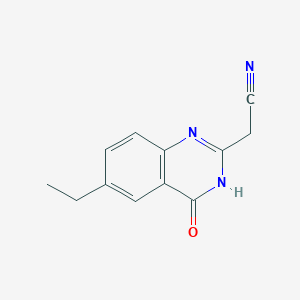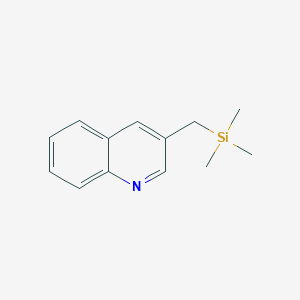
7-Methyl-2-(pyridin-3-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-(pyridin-3-yl)indoline is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with a methyl group at the 7th position and a pyridin-3-yl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(pyridin-3-yl)indoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core. The specific conditions for the synthesis of this compound would involve the use of appropriate starting materials and catalysts to introduce the methyl and pyridin-3-yl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-2-(pyridin-3-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions would depend on the specific transformation desired, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions would include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological and chemical properties .
Aplicaciones Científicas De Investigación
7-Methyl-2-(pyridin-3-yl)indoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 7-Methyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Methyl-2-(pyridin-3-yl)indoline include other indole derivatives such as:
- 7-Methylindole
- 2-(Pyridin-3-yl)indole
- 7-Methyl-2-(pyridin-2-yl)indoline
Uniqueness
What sets this compound apart from these similar compounds is the specific substitution pattern on the indoline core, which can lead to unique biological and chemical properties. The presence of both the methyl and pyridin-3-yl groups at specific positions can influence the compound’s reactivity, binding affinity, and overall activity in various applications .
Propiedades
Fórmula molecular |
C14H14N2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
7-methyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H14N2/c1-10-4-2-5-11-8-13(16-14(10)11)12-6-3-7-15-9-12/h2-7,9,13,16H,8H2,1H3 |
Clave InChI |
MREUROVNQPKHTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)CC(N2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















